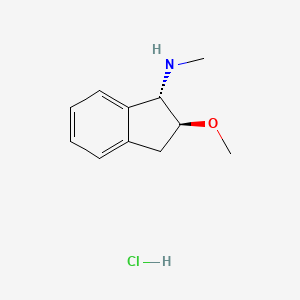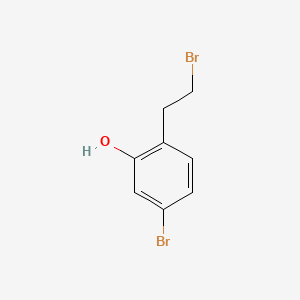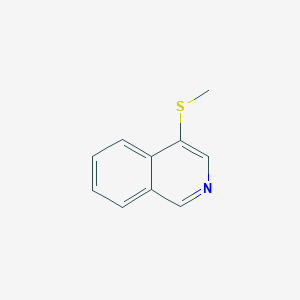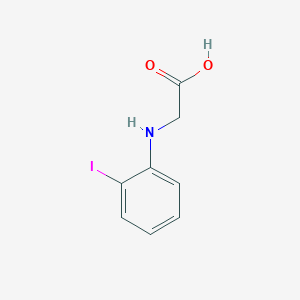![molecular formula C8H16ClNO2 B13515369 1-{5,8-Dioxaspiro[3.5]nonan-2-yl}methanamine hydrochloride](/img/structure/B13515369.png)
1-{5,8-Dioxaspiro[3.5]nonan-2-yl}methanamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{5,8-Dioxaspiro[3.5]nonan-2-yl}methanamine hydrochloride is a chemical compound with the molecular formula C8H16ClNO2. It is characterized by a spirocyclic structure containing two oxygen atoms and an amine group.
Métodos De Preparación
The synthesis of 1-{5,8-Dioxaspiro[3.5]nonan-2-yl}methanamine hydrochloride involves several steps. One common method includes the reaction of a suitable spirocyclic precursor with methanamine under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Análisis De Reacciones Químicas
1-{5,8-Dioxaspiro[3.5]nonan-2-yl}methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amine group can undergo substitution reactions with halogenated compounds to form new derivatives.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.
Aplicaciones Científicas De Investigación
1-{5,8-Dioxaspiro[3.5]nonan-2-yl}methanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mecanismo De Acción
The mechanism of action of 1-{5,8-Dioxaspiro[3.5]nonan-2-yl}methanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparación Con Compuestos Similares
1-{5,8-Dioxaspiro[3.5]nonan-2-yl}methanamine hydrochloride can be compared with other similar compounds, such as:
{2-oxaspiro[3.5]nonan-7-yl}methanamine hydrochloride: Similar spirocyclic structure but with different positioning of the oxygen atoms.
{7-oxaspiro[3.5]nonan-1-yl}methanamine hydrochloride: Another spirocyclic compound with variations in the oxygen atom placement.
{1,7-dioxaspiro[3.5]nonan-2-yl}methanamine: A closely related compound with a similar structure but without the hydrochloride group.
These comparisons highlight the uniqueness of 1-{5,8-Dioxaspiro[3
Propiedades
Fórmula molecular |
C8H16ClNO2 |
|---|---|
Peso molecular |
193.67 g/mol |
Nombre IUPAC |
5,8-dioxaspiro[3.5]nonan-2-ylmethanamine;hydrochloride |
InChI |
InChI=1S/C8H15NO2.ClH/c9-5-7-3-8(4-7)6-10-1-2-11-8;/h7H,1-6,9H2;1H |
Clave InChI |
RQGAIEJNUNXRIQ-UHFFFAOYSA-N |
SMILES canónico |
C1COC2(CC(C2)CN)CO1.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(Bromomethyl)-3-(1,1-difluoroethyl)bicyclo[1.1.1]pentane](/img/structure/B13515298.png)

amine](/img/structure/B13515310.png)

![Tert-butyl4-hydroxy-[1,4'-bipiperidine]-1'-carboxylatehydrochloride](/img/structure/B13515312.png)


![methyl (2S)-5-bromo-2-{[(tert-butoxy)carbonyl]amino}-4-oxopentanoate](/img/structure/B13515353.png)
![2,2-Difluorobicyclo[3.1.0]hexan-6-amine](/img/structure/B13515356.png)
![4-(Aminomethyl)-7-oxabicyclo[2.2.1]heptane-1-carboxylicacidhydrochloride](/img/structure/B13515363.png)

![2,7-Diazaspiro[4.5]decan-8-one hydrochloride](/img/structure/B13515374.png)

